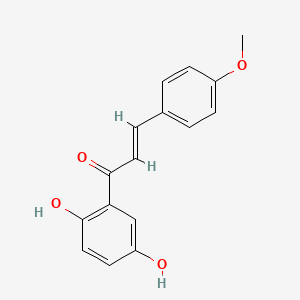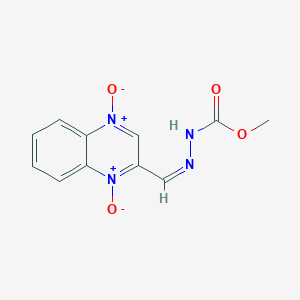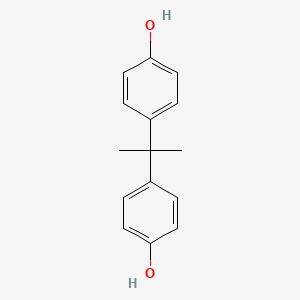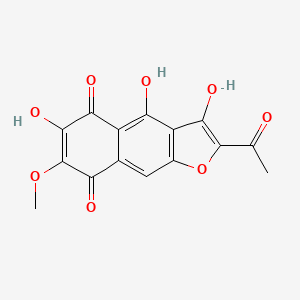
Rhodocladonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodocladonic acid is a red pigment found in numerous lichens of the genus Cladonia. It is a naphthoquinone derivative, which is a type of organic compound characterized by a quinone structure fused to a naphthalene ring.
Preparation Methods
Rhodocladonic acid is typically isolated from lichens using established extraction methods. The compound can be recrystallized from nitrobenzene. Synthetic preparation involves the use of methanolic diazomethane to form a trimethyl ether, and acetic anhydride-pyridine to form a triacetate. The triacetate can be further reductively acetylated to a leucopentaacetate using zinc and acetic anhydride .
Chemical Reactions Analysis
Rhodocladonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: It can be reductively acetylated to form leucopentaacetate.
Substitution: The compound reacts with methanolic diazomethane to form a trimethyl ether and with acetic anhydride-pyridine to form a triacetate.
Common reagents used in these reactions include methanolic diazomethane, acetic anhydride, pyridine, and zinc. Major products formed from these reactions include trimethyl ether, triacetate, and leucopentaacetate .
Scientific Research Applications
Rhodocladonic acid has several scientific research applications:
Chemistry: It is used as a model compound to study naphthoquinone derivatives and their chemical properties.
Biology: The compound is studied for its role in the pigmentation of lichens and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant and antimicrobial properties.
Industry: This compound is used in the dye industry due to its vibrant red color.
Mechanism of Action
The mechanism of action of rhodocladonic acid involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can undergo redox cycling, generating reactive oxygen species that can affect cellular processes. The compound’s effects on biological systems are still being studied, but it is known to interact with enzymes and other proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Rhodocladonic acid is unique among naphthoquinone derivatives due to its specific structure and properties. Similar compounds include:
Spinochrome B: Another naphthoquinone derivative with similar redox properties.
Usnic acid: A dibenzofuran derivative found in lichens, known for its antimicrobial properties.
Thamnolic acid: A depside compound found in lichens, used in the study of lichen chemistry.
This compound stands out due to its specific red pigment and its unique chemical reactions and properties.
Properties
CAS No. |
17636-15-6 |
|---|---|
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-acetyl-3,4,6-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,8-dione |
InChI |
InChI=1S/C15H10O8/c1-4(16)14-12(20)8-6(23-14)3-5-7(10(8)18)11(19)13(21)15(22-2)9(5)17/h3,18,20-21H,1-2H3 |
InChI Key |
UTQKMDZXMYCSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


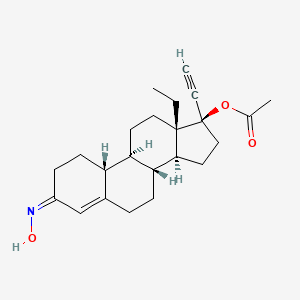
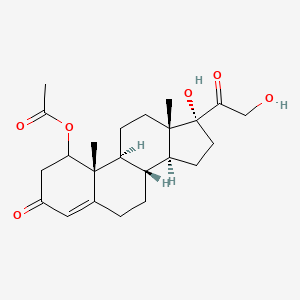


![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
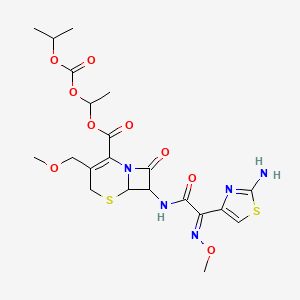
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
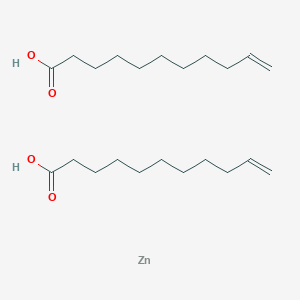
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)
